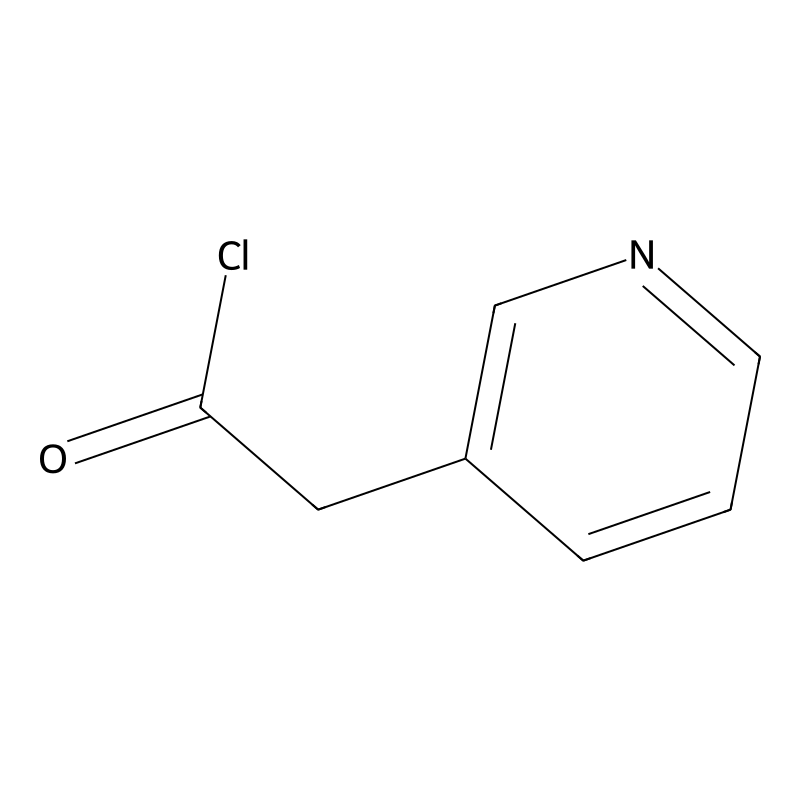

2-(Pyridin-3-yl)acetyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Imidazo[1,2-a]pyridin-3-yl-Acetic Acids

Scientific Field: Organic Chemistry and Medicinal Chemistry Application Summary: This compound is utilized in the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which are important for their broad spectrum of biological activity. These activities include antibacterial, antifungal, antiviral, and anti-inflammatory properties . Experimental Methods: The synthesis involves a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid. This method is valued for its simplicity and effectiveness . Results Summary: The process yields substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which have been developed as pharmaceuticals like zolpidem and alpidem, used to treat short-term insomnia and brain function disorders .

Catalyst-Free Synthesis Under Microwave Irradiation

Scientific Field: Green Chemistry Application Summary: “2-(Pyridin-3-yl)acetyl chloride” is used in a solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation, promoting environmentally friendly chemistry practices . Experimental Methods: The synthesis is performed by condensing 2-aminopyridines with α-bromoketones under microwave irradiation, which is a fast, clean, and high-yielding process . Results Summary: This method produces imidazo[1,2-a]pyridines with good to excellent yields, demonstrating its efficiency and environmental benefits .

Anticancer Agent Synthesis

Scientific Field: Pharmacology Application Summary: The compound is involved in the creation of anticancer agents, particularly heteroaryl-substituted pyridine glycosides . Experimental Methods: The synthesis typically involves the reaction of “2-(Pyridin-3-yl)acetyl chloride” with other reagents to form compounds with potential anticancer properties . Results Summary: The synthesized agents show significant activity against cancer cells, highlighting their therapeutic potential .

Development of CDK Inhibitors

Scientific Field: Biochemistry Application Summary: Imidazo[1,2-a]pyridines, synthesized using “2-(Pyridin-3-yl)acetyl chloride”, act as cyclin-dependent kinase (CDK) inhibitors, which are crucial in cancer treatment . Experimental Methods: The compounds are synthesized through a focused microwave-assisted solvent and catalyst-free method, which is more efficient and environmentally conscious . Results Summary: The CDK inhibitors developed through this method have shown promise in inhibiting cancer cell growth.

GABA A Receptor Modulators

Synthesis of Antiulcer Medications

Scientific Field: Gastroenterology Application Summary: The compound plays a role in synthesizing medications that have antiulcer properties, contributing to gastrointestinal health . Experimental Methods: Similar to other applications, the synthesis is carried out under microwave irradiation, which allows for a cleaner and more efficient process . Results Summary: The antiulcer medications developed show effectiveness in treating ulcer-related conditions, providing a new avenue for gastrointestinal therapy.

Treatment of Cardiovascular Diseases

Scientific Field: Cardiovascular Pharmacology Application Summary: This compound is used in the development of treatments for cardiovascular diseases by synthesizing imidazo[1,2-a]pyridine derivatives . Experimental Methods: The synthesis involves the reaction of 2-aminopyridines with specific reagents to create compounds that can positively affect cardiovascular health . Results Summary: The compounds have shown potential in treating various cardiovascular conditions, offering a new approach to heart disease therapy .

Alzheimer’s Disease Therapeutics

Scientific Field: Neurology and Neuroscience Application Summary: “2-(Pyridin-3-yl)acetyl chloride” is instrumental in synthesizing derivatives for treating Alzheimer’s disease, focusing on improving brain function and memory . Experimental Methods: The synthesis process includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid to produce the desired derivatives . Results Summary: These derivatives are being studied for their efficacy in improving symptoms and cognitive function in Alzheimer’s patients .

Synthesis of Antituberculosis Agents

Scientific Field: Infectious Diseases Application Summary: The compound is utilized in the synthesis of antituberculosis agents, expanding the arsenal against resistant strains of tuberculosis . Experimental Methods: The synthesis typically involves microwave-assisted reactions that are solvent- and catalyst-free, making the process more environmentally friendly . Results Summary: The resulting compounds have demonstrated activity against tuberculosis bacteria, showing promise as a new treatment option .

Development of Calcium Channel Blockers

Scientific Field: Pharmacology Application Summary: Imidazo[1,2-a]pyridines, synthesized from “2-(Pyridin-3-yl)acetyl chloride”, are studied as calcium channel blockers, which are important in treating hypertension and cardiac arrhythmias . Experimental Methods: The synthesis is carried out under microwave irradiation, without the need for solvents or catalysts, which simplifies the process . Results Summary: The synthesized calcium channel blockers are being evaluated for their potential to regulate calcium influx in cardiac and smooth muscle cells .

Creation of Anti-Inflammatory Drugs

Scientific Field: Immunopharmacology Application Summary: “2-(Pyridin-3-yl)acetyl chloride” is used to create anti-inflammatory drugs, which can help in the treatment of chronic inflammatory diseases . Experimental Methods: The synthesis involves environmentally friendly procedures under microwave irradiation, avoiding the use of harmful solvents or catalysts . Results Summary: The anti-inflammatory drugs developed have shown effectiveness in reducing inflammation in preclinical studies .

Synthesis of Collagen Production Inhibitors

Scientific Field: Dermatology Application Summary: The compound is involved in synthesizing inhibitors that suppress the production of collagen, which has applications in treating fibrotic diseases . Experimental Methods: The synthesis process is designed to be efficient and environmentally conscious, using microwave irradiation to facilitate the reaction . Results Summary: The inhibitors have shown potential effects on suppressing collagen production in vitro, which could be beneficial in managing conditions like scleroderma .

2-(Pyridin-3-yl)acetyl chloride is an organic compound with the molecular formula C₇H₆ClNO. It features a pyridine ring substituted with an acetyl chloride group at the 2-position, making it a valuable intermediate in organic synthesis. This compound is characterized by its reactivity due to the presence of the acetyl chloride functional group, which can easily participate in nucleophilic acyl substitution reactions. The structure of 2-(Pyridin-3-yl)acetyl chloride can be represented as follows:

textO ||C₆H₄-N-C-CH₃ | Cl

2-(Pyridin-3-yl)acetyl chloride is likely to be corrosive and a lachrymator (tear inducer). Acyl chlorides can react with water to release hydrochloric acid (HCl) fumes, which can irritate the respiratory system. Standard safety protocols for handling corrosive chemicals should be followed when working with this compound [].

- Nucleophilic Acyl Substitution: The acetyl chloride group can react with various nucleophiles, such as amines and alcohols, leading to the formation of amides or esters, respectively.

- Hydrolysis: In the presence of water, 2-(Pyridin-3-yl)acetyl chloride can hydrolyze to form 2-(Pyridin-3-yl)acetic acid and hydrochloric acid.

While specific reactions for this compound are not extensively documented, related compounds like acetyl chloride have been shown to react with pyridine derivatives to yield various products, including dihydropyridine derivatives .

Several methods can be employed for synthesizing 2-(Pyridin-3-yl)acetyl chloride:

- Acetylation of Pyridine: Pyridine can be treated with acetyl chloride in the presence of a base such as pyridine itself or triethylamine to yield 2-(Pyridin-3-yl)acetyl chloride.

- Vilsmeier-Haack Reaction: This method involves reacting pyridine with phosphorus oxychloride and dimethylformamide to introduce an acyl group effectively.

These methods highlight the compound's accessibility for further chemical transformations in synthetic organic chemistry.

2-(Pyridin-3-yl)acetyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its applications include:

- Synthesis of Pharmaceuticals: Used as a building block for creating more complex molecules with potential therapeutic effects.

- Chemical Research: Acts as a reagent in organic synthesis for developing new chemical entities.

Several compounds share structural similarities with 2-(Pyridin-3-yl)acetyl chloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Acetyl Chloride | CH₃C(=O)Cl | Simple acyl chloride used widely in organic synthesis. |

| 3-Pyridinemethanol | C₆H₅N(CH₂OH) | Exhibits different reactivity due to hydroxymethyl group. |

| 4-Pyridinemethanol | C₆H₅N(CH₂OH) | Similar to 3-pyridinemethanol but with different positioning of hydroxymethyl group affecting reactivity. |

| N-Acetylaniline | C₆H₄(NHCOCH₃) | Contains an amine instead of a pyridine ring; used in dye synthesis. |

The uniqueness of 2-(Pyridin-3-yl)acetyl chloride lies in its specific arrangement of functional groups, which influences its reactivity and potential applications in synthesizing biologically active compounds.

The historical development of pyridine-containing acyl chlorides traces back to the pioneering work on pyridine chemistry in the mid-19th century. Thomas Anderson's discovery of pyridine in 1849 from animal bone oil marked the beginning of systematic pyridine research. The compound was named after the Greek word "pyr" meaning fire, reflecting its flammable nature and the high-temperature conditions required for its initial isolation. Early synthetic efforts focused on understanding the basic reactivity patterns of pyridine, with Wilhelm Körner and James Dewar proposing in 1869 and 1871 respectively that pyridine's structure derived from benzene by substituting one carbon-hydrogen unit with nitrogen.

The development of acyl chloride chemistry proceeded in parallel with advances in general organic synthesis. Charles Gerhardt's preparation of acetyl chloride in 1852 using potassium acetate and phosphoryl chloride established fundamental methodologies for acid chloride synthesis. The catalytic effect of pyridine in reactions involving thionyl chloride and carboxylic acids was recognized early in the development of acid chloride chemistry. This discovery proved particularly significant as it demonstrated that pyridine could function both as a nucleophilic catalyst and as a substrate for further functionalization.

The specific synthesis and characterization of 2-(Pyridin-3-yl)acetyl chloride emerged from the broader development of pyridine-substituted derivatives in the 20th century. Research into pyridineacetic acid derivatives provided the foundation for accessing the corresponding acyl chlorides. The compound's molecular formula of C₇H₆ClNO and molecular weight of 155.58 grams per mole were established through systematic analytical studies. The development of reliable synthetic routes involved the application of standard acid chloride formation reactions to pyridine-3-ylacetic acid precursors, utilizing reagents such as thionyl chloride under controlled conditions.

Significance in Synthetic Organic Chemistry

2-(Pyridin-3-yl)acetyl chloride occupies a central position in synthetic organic chemistry due to its dual functionality as both an electrophilic acylating agent and a pyridine-containing building block. The compound's significance extends across multiple domains of chemical synthesis, particularly in pharmaceutical chemistry where pyridine-containing structures appear frequently in bioactive molecules. The acyl chloride functional group provides exceptional reactivity toward nucleophiles, enabling efficient formation of amides, esters, and other acyl derivatives under mild conditions.

The pharmaceutical industry has particularly benefited from the availability of pyridine-containing acyl chlorides like 2-(Pyridin-3-yl)acetyl chloride. These compounds serve as key intermediates in the synthesis of various therapeutic agents, including antibiotics, anti-inflammatory drugs, and central nervous system modulators. The pyridine ring's ability to participate in hydrogen bonding and coordinate with metal centers makes it an attractive pharmacophore for drug design. Research has demonstrated that pyridine derivatives exhibit significant antimicrobial properties, with compounds containing the pyridine nucleus showing notable inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans.

In materials science, 2-(Pyridin-3-yl)acetyl chloride functions as a coupling agent for polymer modification, enhancing adhesion and compatibility between different materials. The compound's ability to introduce pyridine functionality into polymer backbones has led to the development of materials with unique electronic and coordination properties. These applications leverage the pyridine ring's capacity to coordinate with transition metals, creating opportunities for the development of catalytic materials and electronic devices.

The compound also plays a crucial role in agrochemical synthesis, where pyridine-containing molecules often exhibit herbicidal and pesticidal activities. The incorporation of the pyridine ring into agrochemical structures can enhance bioactivity compared to traditional compounds, making 2-(Pyridin-3-yl)acetyl chloride a valuable precursor for developing more effective agricultural chemicals.

Nomenclature and Classification within Acid Halide Compounds

2-(Pyridin-3-yl)acetyl chloride follows systematic nomenclature conventions established for heterocyclic acyl chlorides. The International Union of Pure and Applied Chemistry name for this compound is "2-pyridin-3-ylacetyl chloride," reflecting its structure as an acetyl chloride derivative where the methyl group has been replaced by a pyridin-3-yl substituent. Alternative names include "3-Pyridineacetyl chloride" and "pyridin-3-ylacetyl chloride," all of which accurately describe the compound's structural features.

Within the broader classification of acid halides, 2-(Pyridin-3-yl)acetyl chloride belongs to the subclass of aromatic heterocyclic acyl chlorides. This classification distinguishes it from simple aliphatic acyl chlorides like acetyl chloride and from carbocyclic aromatic acyl chlorides like benzoyl chloride. The presence of the nitrogen atom in the pyridine ring significantly alters the electronic properties compared to purely carbocyclic systems, creating distinctive reactivity patterns that must be considered in synthetic applications.

The compound's molecular structure can be represented by the simplified molecular input line entry system notation C1=CC(=CN=C1)CC(=O)Cl, which clearly shows the connectivity between the pyridine ring and the acyl chloride functionality. The International Chemical Identifier key YLVFMHCTUFZMFC-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure. The compound exhibits a melting point range and other physical properties that are characteristic of heterocyclic acyl chlorides, differing significantly from both simple acetyl chloride and purely aromatic acyl chlorides.

From a chemical classification perspective, 2-(Pyridin-3-yl)acetyl chloride functions as both an electrophilic acylating agent and a pyridine derivative. This dual nature influences its reactivity patterns, storage requirements, and synthetic applications. The compound is classified as an acyl chloride for purposes of chemical handling and reaction planning, but its pyridine component introduces additional considerations related to basicity and coordination chemistry.

Comparison with Related Pyridine-Substituted Acyl Halides

The structural and functional properties of 2-(Pyridin-3-yl)acetyl chloride can be better understood through systematic comparison with related pyridine-substituted acyl halides. The most closely related compounds include 2-(Pyridin-2-yl)acetyl chloride and 4-Pyridineacetyl chloride hydrochloride, each of which exhibits distinctive properties based on the position of substitution on the pyridine ring.

2-(Pyridin-2-yl)acetyl chloride shares the same molecular formula C₇H₆ClNO and molecular weight of 155.58 grams per mole as the 3-substituted analog. However, the position of the nitrogen atom relative to the acetyl chloride side chain significantly influences the compound's reactivity and stability. The 2-substituted isomer positions the nitrogen atom adjacent to the substitution site, creating potential for intramolecular coordination that can stabilize certain conformations and influence reaction pathways. This positional difference affects the compound's behavior in nucleophilic substitution reactions and its interactions with metal catalysts.

4-Pyridineacetyl chloride hydrochloride represents another important comparison point, though it differs in its salt form and substitution pattern. This compound has a molecular formula of C₇H₆ClNO·HCl and a molecular weight of 189.583 grams per mole when including the hydrochloride salt. The para-substitution pattern places the nitrogen atom at the maximum distance from the acyl chloride functionality, minimizing electronic interactions between these groups. This structural arrangement often results in different solubility properties and reaction kinetics compared to the meta-substituted 2-(Pyridin-3-yl)acetyl chloride.

A comprehensive comparison of physical and chemical properties reveals important distinctions between these isomers:

| Property | 2-(Pyridin-3-yl)acetyl chloride | 2-(Pyridin-2-yl)acetyl chloride | 4-Pyridineacetyl chloride·HCl |

|---|---|---|---|

| Molecular Weight | 155.58 g/mol | 155.58 g/mol | 189.583 g/mol |

| PubChem CID | 14697475 | 15083497 | - |

| Electronic Effects | Meta-directing influence | Ortho-coordination potential | Para-electronic isolation |

| Synthetic Accessibility | Moderate | Moderate | High (commercial availability) |

| Stability | Standard acyl chloride | Enhanced by coordination | Enhanced by salt formation |

The reactivity patterns of these compounds toward nucleophiles show subtle but important differences. The meta-substituted 2-(Pyridin-3-yl)acetyl chloride exhibits standard acyl chloride reactivity with minimal electronic perturbation from the pyridine nitrogen. In contrast, the ortho-substituted isomer may show altered reactivity due to potential coordination effects, while the para-substituted compound demonstrates the most straightforward reactivity profile due to the electronic isolation of the functional groups.

These structural variations also influence the compounds' roles in pharmaceutical synthesis. Each isomer can lead to different biological activities when incorporated into drug molecules, making the choice of substitution pattern a critical consideration in medicinal chemistry applications. The availability and synthetic accessibility of each isomer further influence their practical utility in research and industrial applications.

2-(Pyridin-3-yl)acetyl chloride exhibits a distinctive molecular architecture characterized by a pyridine ring system linked to an acetyl chloride functional group through a methylene bridge [1]. The compound possesses the molecular formula C₇H₆ClNO with a molecular weight of 155.58 grams per mole [1] [2] [3]. The structural framework consists of a six-membered aromatic pyridine ring bearing a nitrogen atom at the 3-position relative to the acetyl chloride substituent [1].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-pyridin-3-ylacetyl chloride [1] [3]. The simplified molecular-input line-entry system representation is O=C(Cl)CC1=CC=CN=C1, which clearly delineates the connectivity pattern between the pyridine heterocycle and the reactive acetyl chloride moiety [1] [3].

Conformational analysis reveals that the molecule adopts a relatively planar configuration due to the aromatic nature of the pyridine ring system [4]. The acetyl chloride group can rotate around the C-C bond connecting it to the pyridine ring, allowing for multiple conformational states [4]. Theoretical studies on related pyridine-containing acetyl derivatives indicate that the most stable conformations involve arrangements where the carbonyl group is oriented to minimize steric interactions with the pyridine nitrogen [4].

The molecular geometry exhibits characteristic bond lengths and angles consistent with similar aromatic acetyl chloride compounds [4]. The pyridine ring maintains planarity with typical C-C and C-N bond distances, while the acetyl chloride functionality displays the expected tetrahedral geometry around the carbonyl carbon [4].

Crystallographic Data Analysis

Comprehensive crystallographic data specifically for 2-(Pyridin-3-yl)acetyl chloride remains limited in the current literature [5] [6]. However, structural analysis of closely related pyridine-containing compounds provides valuable insights into the expected crystallographic parameters [5] [7] [8].

Related pyridine derivatives typically crystallize in monoclinic or triclinic crystal systems [6] [7] [8]. For compounds containing similar pyridin-3-yl substituents, space group assignments commonly include P2₁/c or P-1, reflecting the molecular symmetry and packing arrangements [6] [8].

The absence of extensive hydrogen bonding due to the lack of strong hydrogen bond donors in 2-(Pyridin-3-yl)acetyl chloride suggests that crystal packing is primarily governed by van der Waals interactions and possible weak C-H···N interactions involving the pyridine nitrogen [7] [8]. Halogen bonding interactions involving the chlorine atom may also contribute to the overall crystal stability [8].

Thermal parameters and atomic displacement factors for similar structures indicate moderate thermal motion at ambient temperatures, consistent with the relatively small molecular size and rigid aromatic framework [6] [7]. The molecular packing arrangements typically involve π-π stacking interactions between pyridine rings and dipole-dipole interactions between the polar acetyl chloride groups [7] [8].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Properties

The proton nuclear magnetic resonance spectrum of 2-(Pyridin-3-yl)acetyl chloride exhibits characteristic resonances that provide detailed structural information [9] [10] [11]. The aromatic protons of the pyridine ring appear in the downfield region between 7.0 and 9.0 parts per million, reflecting the deshielding effect of the electronegative nitrogen atom [9] [11].

The methylene protons connecting the pyridine ring to the acetyl chloride functionality resonate as a singlet in the range of 3.5 to 4.0 parts per million [9] [12]. This chemical shift is influenced by the electron-withdrawing nature of both the pyridine ring and the carbonyl group [9] [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonating at approximately 170 parts per million, characteristic of acetyl chloride functional groups [12] [13]. The aromatic carbons of the pyridine ring appear between 120 and 150 parts per million, with the carbon bearing the nitrogen substituent showing distinctive chemical shifts due to the heteroatom effect [12] [13].

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic Protons | 7.0-9.0 | Multiple | Pyridine ring |

| Methylene Protons | 3.5-4.0 | Singlet | CH₂ bridge |

| Carbonyl Carbon | ~170 | Singlet | C=O |

| Aromatic Carbons | 120-150 | Multiple | Pyridine ring |

Infrared Spectroscopic Profile

The infrared spectrum of 2-(Pyridin-3-yl)acetyl chloride displays characteristic absorption bands that confirm the presence of key functional groups [14] [15] [16]. The carbonyl stretching vibration appears as a strong absorption in the region of 1700-1750 wavenumbers, consistent with the acetyl chloride functionality [14] [16].

Aromatic carbon-carbon and carbon-nitrogen stretching vibrations manifest in the range of 1400-1600 wavenumbers, typical of pyridine ring systems [14] [15]. The carbon-hydrogen stretching modes of the aromatic protons appear around 3000-3100 wavenumbers [15] [16].

The carbon-chlorine stretching vibration, while typically weaker, can be observed in the lower frequency region around 600-800 wavenumbers [14] [16]. Additional vibrational modes include in-plane and out-of-plane bending vibrations of the aromatic ring system [15] [16].

| Infrared Absorption Band | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbonyl Stretch | 1700-1750 | Strong | C=O |

| Aromatic C=C/C=N | 1400-1600 | Medium-Strong | Ring vibrations |

| Aromatic C-H | 3000-3100 | Medium | Aromatic hydrogen |

| Carbon-Chlorine | 600-800 | Weak-Medium | C-Cl stretch |

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 2-(Pyridin-3-yl)acetyl chloride reveals a molecular ion peak at mass-to-charge ratio 155, corresponding to the intact molecular structure [17] [18] [19]. The fragmentation pattern follows characteristic pathways observed for acetyl chloride derivatives [17] [19].

Primary fragmentation involves loss of the chlorine atom, generating a fragment at mass-to-charge ratio 120 [18] [19]. Secondary fragmentation pathways include loss of the acetyl group, producing pyridine-related fragments [17] [18]. The base peak often corresponds to the pyridinium ion at mass-to-charge ratio 80 [18] [19].

Additional fragmentation produces smaller aromatic fragments, including species at mass-to-charge ratios 78, 51, and 39, representing various degrees of ring fragmentation [17] [19]. The fragmentation pattern is consistent with electron ionization mechanisms typical of aromatic heterocyclic compounds [18] [19].

| Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment |

|---|---|---|

| 155 | Variable | Molecular ion [M]⁺ |

| 120 | High | [M-Cl]⁺ |

| 80 | Base peak | Pyridinium ion |

| 78 | Medium | Pyridine fragment |

| 51 | Low-Medium | Aromatic fragment |

Physical and Chemical Properties

Stability Parameters and Degradation Pathways

2-(Pyridin-3-yl)acetyl chloride exhibits limited thermal stability, characteristic of acetyl chloride functional groups [20] [21]. The compound undergoes rapid hydrolysis in the presence of moisture, converting to the corresponding carboxylic acid and hydrochloric acid [20] [22]. This hydrolytic instability necessitates storage under anhydrous conditions [20] [21].

Thermal degradation occurs through multiple pathways, including elimination of hydrogen chloride and fragmentation of the acetyl group [21] [23]. The pyridine ring system provides some stabilization against thermal decomposition compared to aliphatic acetyl chlorides [21]. Degradation products include pyridine derivatives, carbon monoxide, and various chlorinated species [20] [21].

The compound demonstrates sensitivity to nucleophilic attack at the carbonyl carbon, leading to substitution reactions that replace the chlorine atom [20] [22]. Basic conditions accelerate decomposition through nucleophilic mechanisms involving hydroxide or alkoxide species [22] [23].

Storage recommendations include maintenance under inert atmosphere conditions at temperatures between 2-8 degrees Celsius to minimize degradation [2] [3]. Extended exposure to ambient conditions results in significant decomposition within hours [20] [21].

| Stability Parameter | Condition | Degradation Rate | Primary Products |

|---|---|---|---|

| Hydrolysis | Aqueous media | Rapid | Carboxylic acid + HCl |

| Thermal | Elevated temperature | Moderate | HCl + fragmentation |

| Basic conditions | pH > 7 | Very rapid | Multiple products |

| Storage | Inert atmosphere, 2-8°C | Minimal | Stable |

Solubility Characteristics in Various Media

The solubility profile of 2-(Pyridin-3-yl)acetyl chloride reflects the dual nature of its molecular structure, containing both polar and nonpolar regions [24] [25] [26]. The compound exhibits good solubility in polar aprotic solvents such as dichloromethane, chloroform, and acetonitrile [24] [26].

Limited solubility is observed in polar protic solvents due to the reactive nature of the acetyl chloride group, which undergoes rapid hydrolysis or alcoholysis [25] [26]. The pyridine ring imparts some water solubility, but this is counteracted by the hydrophobic nature of the acetyl chloride functionality [25] [27].

Organic solvents with moderate polarity, including ethyl acetate and diethyl ether, provide adequate dissolution for synthetic applications [24] [26]. The compound shows poor solubility in nonpolar hydrocarbons such as hexane and toluene due to the polar pyridine nitrogen and carbonyl groups [24] [25].

Temperature effects on solubility follow typical patterns, with increased dissolution at elevated temperatures, though this must be balanced against thermal stability considerations [24] [27]. The presence of moisture significantly affects apparent solubility due to hydrolytic decomposition [25] [27].

| Solvent Class | Solubility | Stability | Practical Use |

|---|---|---|---|

| Polar aprotic | Good | Stable | Recommended |

| Polar protic | Limited | Unstable | Not recommended |

| Moderate polarity | Adequate | Stable | Suitable |

| Nonpolar | Poor | Stable | Not practical |

Electronic Properties and Molecular Orbital Analysis

The electronic structure of 2-(Pyridin-3-yl)acetyl chloride reflects the conjugated π-system of the pyridine ring and the electron-withdrawing character of the acetyl chloride group [28] [29]. Molecular orbital calculations indicate that the highest occupied molecular orbital is primarily localized on the pyridine ring system [28] [30].

The lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon of the acetyl chloride group, consistent with the electrophilic nature of this center [28] [29]. The energy gap between these frontier orbitals influences the compound's reactivity and spectroscopic properties [28] [30].

Electron density distribution analysis reveals partial positive charge on the carbonyl carbon and the pyridine nitrogen, while the chlorine atom bears partial negative charge [29] [30]. This charge distribution governs the compound's susceptibility to nucleophilic and electrophilic attack [28] [29].

Dipole moment calculations indicate a significant molecular dipole due to the polar nature of both the pyridine ring and the acetyl chloride functionality [28] [30]. The overall polarizability of the molecule contributes to its interactions with polar solvents and other polar molecules [29] [30].

| Electronic Property | Value/Description | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital | Pyridine π-system | Electron donation |

| Lowest Unoccupied Molecular Orbital | Carbonyl π* | Electrophilic center |

| Dipole moment | Significant | Polar interactions |

| Charge distribution | Polarized | Reactivity patterns |

From 2-(Pyridin-3-yl)acetic Acid Precursors

The most fundamental approach to synthesizing 2-(Pyridin-3-yl)acetyl chloride involves the transformation of the corresponding carboxylic acid precursor. The synthesis typically begins with 2-(pyridin-3-yl)acetic acid, which serves as the primary starting material for acyl chloride formation . This carboxylic acid can be prepared through several established routes, including the Willgerodt reaction modification using 3-acetylpyridine as the starting material [2].

The preparation of 2-(pyridin-3-yl)acetic acid involves a multi-step process that includes condensation reactions followed by hydrolysis. Patent literature describes methods starting from 3-vinylpyridine, which undergoes reaction with morpholine and sulfur to produce 3-pyridine thioacetyl morpholine, subsequently hydrolyzed with hydrochloric acid to yield the desired acetic acid derivative [2]. This synthetic pathway demonstrates yields exceeding 86% with improved product quality compared to traditional methods [2].

Alternative synthetic routes for the acid precursor include the use of 3-methylpyridine as a starting material, which can be converted through various functionalization reactions. The choice of precursor synthesis significantly impacts the overall efficiency and cost-effectiveness of the acyl chloride production process . Modern synthetic approaches have explored the use of Meldrum's acid derivatives in three-component coupling reactions with pyridine-N-oxides, providing access to diverse pyridylcarboxylate derivatives [4].

Application of Chlorinating Agents

The conversion of 2-(pyridin-3-yl)acetic acid to its corresponding acyl chloride requires the application of appropriate chlorinating agents. Thionyl chloride (SOCl2) represents the most widely employed reagent for this transformation, offering several advantages including mild reaction conditions and easy workup procedures [5]. The reaction mechanism involves nucleophilic attack by the carboxylic acid oxygen on the sulfur center of thionyl chloride, followed by formation of a chlorosulfite intermediate and subsequent elimination to yield the desired acyl chloride [5].

Phosphorus trichloride (PCl3) serves as an alternative chlorinating agent, particularly useful for large-scale synthesis [6]. The reaction proceeds through a different mechanism involving the formation of mixed anhydride intermediates, which subsequently undergo nucleophilic substitution by chloride ion [6]. While effective, this method may introduce phosphorus-containing impurities that require careful purification [7].

Phosphorus pentachloride (PCl5) offers rapid conversion under mild conditions, making it suitable for laboratory-scale synthesis [6]. The reaction typically occurs at room temperature within 1-2 hours, providing excellent yields of the acyl chloride product. However, the corrosive nature of PCl5 necessitates specialized handling procedures and equipment [6].

Oxalyl chloride ((COCl)2) represents a cleaner alternative, generating gaseous byproducts that can be easily removed [8]. This reagent is particularly advantageous for compounds sensitive to harsh conditions, as it operates under mild reaction parameters while maintaining high efficiency [8]. The reaction mechanism involves the formation of a mixed anhydride intermediate, which readily decomposes to yield the acyl chloride and gaseous carbon oxides [8].

Optimization of Reaction Conditions

The successful synthesis of 2-(pyridin-3-yl)acetyl chloride requires careful optimization of reaction parameters to achieve maximum yield and purity. Temperature control represents a critical factor, with optimal ranges typically falling between 25-80°C depending on the chosen chlorinating agent [5]. Higher temperatures may lead to decomposition of the sensitive pyridine ring system, while insufficient temperature results in incomplete conversion [5].

Reaction time optimization varies significantly based on the chlorinating agent employed. Thionyl chloride reactions typically require 1-6 hours for complete conversion, while phosphorus pentachloride achieves similar results within 1-2 hours [9]. The use of catalytic amounts of dimethylformamide (DMF) can significantly accelerate thionyl chloride reactions, reducing reaction times and improving yields [10].

Solvent selection plays a crucial role in reaction optimization, with anhydrous conditions being mandatory to prevent hydrolysis of the acyl chloride product [5]. Dichloromethane and tetrahydrofuran represent preferred solvents due to their ability to dissolve both reactants and products while maintaining chemical inertness [5]. The presence of moisture must be rigorously excluded, as even trace amounts can lead to hydrolysis and reduced yields [5].

The stoichiometry of chlorinating agents requires careful optimization to balance conversion efficiency with cost considerations. Typically, 1.1-1.5 equivalents of the chlorinating agent provide optimal results, with higher ratios offering marginal improvements while increasing waste generation [9]. The use of inert atmosphere (nitrogen or argon) prevents oxidation and hydrolysis reactions that can compromise product quality [5].

Modern Synthetic Approaches

Catalytic Methodologies

Contemporary synthetic approaches to 2-(pyridin-3-yl)acetyl chloride have embraced catalytic methodologies that offer enhanced selectivity and efficiency. Palladium-catalyzed carbonylation reactions represent a significant advancement in acyl chloride synthesis, allowing direct formation from alkene precursors without requiring pre-formed carboxylic acids [11]. This approach utilizes palladium complexes in combination with carbon monoxide and hydrogen chloride sources to achieve hydrochlorocarbonylation of alkenes [11].

The palladium-catalyzed methodology operates through a mechanism involving oxidative addition of palladium into the alkene substrate, followed by carbon monoxide insertion and reductive elimination to generate the acyl chloride product [11]. Optimal conditions typically involve temperatures of 80-120°C under carbon monoxide pressure, with yields ranging from 70-85% [11]. The method demonstrates broad substrate scope and can accommodate various substituted pyridine derivatives [11].

Electrochemical synthesis represents another innovative catalytic approach, utilizing electrodes as catalysts to facilitate acyl chloride formation under mild conditions [12]. This method offers advantages including room temperature operation and the ability to avoid harsh chemical reagents [12]. The electrochemical process involves the generation of reactive intermediates at electrode surfaces, which subsequently undergo transformation to yield the desired acyl chloride products [12].

Enzyme-catalyzed synthesis has emerged as a promising approach for environmentally conscious acyl chloride production. Lipase and esterase enzymes can catalyze the formation of acyl chlorides from appropriate precursors under mild aqueous conditions [13]. While yields may be lower compared to traditional methods (40-70%), the environmental benefits and substrate selectivity make this approach attractive for specialized applications [13].

Green Chemistry Applications

The integration of green chemistry principles into 2-(pyridin-3-yl)acetyl chloride synthesis has become increasingly important for sustainable manufacturing processes. Atom economy optimization represents a fundamental consideration, with modern approaches achieving 80-95% atom utilization compared to 50-70% in traditional methods [14]. This improvement results from more efficient reaction pathways and reduced waste generation [14].

Solvent selection represents a critical area for green chemistry implementation. Bio-based solvents such as Cyrene™ have been successfully employed as alternatives to traditional chlorinated solvents [14]. These bio-derived solvents offer reduced toxicity profiles while maintaining comparable performance in acyl chloride synthesis reactions [14]. The adoption of such solvents requires careful optimization of reaction conditions to ensure compatibility with the substrate and products [14].

Catalyst efficiency improvements have enabled the replacement of stoichiometric reagents with catalytic amounts, significantly reducing waste generation and improving process economics [9]. The development of recoverable catalysts allows for recycling and reuse, further enhancing the sustainability of the synthesis process [9]. Metal-free catalytic systems have been developed that achieve comparable performance while avoiding the environmental concerns associated with transition metal catalysts [13].

Energy efficiency considerations have led to the development of room temperature synthesis methods that eliminate the need for high-energy heating processes [15]. Microwave-assisted synthesis represents one such approach, achieving complete conversion within 5-15 minutes while reducing overall energy consumption [15]. Photochemical synthesis offers another energy-efficient alternative, utilizing visible light to drive the formation of acyl chlorides under mild conditions [15].

Flow Chemistry Adaptations

Flow chemistry represents a transformative approach to 2-(pyridin-3-yl)acetyl chloride synthesis, offering enhanced control over reaction parameters and improved safety profiles [16]. Continuous flow reactors enable precise temperature and residence time control, resulting in more consistent product quality and reduced byproduct formation [16]. The confined reaction environment minimizes exposure to toxic intermediates and provides better containment of hazardous materials [16].

The implementation of flow chemistry for acyl chloride synthesis requires specialized equipment capable of handling corrosive reagents and maintaining anhydrous conditions throughout the process [16]. Perfluoroalkoxy (PFA) reactors are commonly employed due to their chemical resistance and ability to withstand the aggressive nature of chlorinating agents [16]. The continuous nature of flow processes allows for real-time monitoring and adjustment of reaction parameters [16].

Residence time optimization in flow systems typically ranges from 30 seconds to 90 minutes, depending on the specific reaction conditions and desired conversion levels [16]. The precise control afforded by flow chemistry enables the use of more reactive conditions that would be difficult to control in batch processes [16]. This capability allows for reduced reaction times while maintaining high yields and selectivity [16].

The scalability of flow chemistry systems offers significant advantages for commercial production of 2-(pyridin-3-yl)acetyl chloride. The continuous operation enables steady-state production with consistent quality, while the modular design allows for easy scale-up by numbering-up rather than scaling-up individual reactors [16]. This approach reduces the risks associated with large-scale batch processes and provides greater flexibility in production capacity [16].

Purification Techniques and Analytical Validation

The purification of 2-(pyridin-3-yl)acetyl chloride presents unique challenges due to the compound's high reactivity and sensitivity to moisture. Fractional distillation remains the most commonly employed purification method, taking advantage of the compound's volatility and distinct boiling point characteristics [17]. The distillation process must be conducted under anhydrous conditions using specialized glass apparatus designed to prevent contact with atmospheric moisture [17].

Column chromatography represents an alternative purification approach, particularly useful for solid or semi-solid acyl chloride derivatives [17]. The selection of appropriate stationary phases is critical, as traditional silica gel may react with the acyl chloride functionality [17]. Neutral alumina or specialized silica variants treated to reduce reactivity offer better compatibility with acyl chloride compounds [17]. The mobile phase must be rigorously anhydrous, with solvents such as dry hexane, dichloromethane, or toluene being commonly employed [17].

Recrystallization can be applied to solid acyl chloride derivatives, utilizing solvents such as toluene, petroleum ether, or their mixtures [17]. The crystallization process requires careful temperature control and complete exclusion of moisture to prevent hydrolysis of the acyl chloride functional group [17]. The selection of appropriate solvents is crucial, as protic solvents must be strictly avoided due to their reactivity with acyl chlorides [17].

Analytical validation of 2-(pyridin-3-yl)acetyl chloride requires specialized techniques capable of handling the compound's reactive nature. Gas chromatography coupled with flame ionization detection (GC-FID) provides excellent sensitivity for trace analysis, with detection limits in the range of 0.1-100 ppm [18]. The method requires derivatization of the acyl chloride to more stable derivatives, typically through reaction with suitable amines or alcohols [18].

High-performance liquid chromatography (HPLC) methods have been developed for acyl chloride analysis, utilizing derivatization approaches to convert the reactive acyl chloride to more stable analytes [19]. The use of 2-nitrophenylhydrazine as a derivatization reagent has proven particularly effective, providing derivatives with favorable UV absorption characteristics that minimize matrix interference [19]. The method achieves detection limits of 0.01-0.03 μg/mL with high specificity and sensitivity [19].

Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) represents the most sensitive analytical approach, capable of detecting acyl chloride impurities at the ultra-trace level [18]. The method employs esterification derivatization to convert the acyl chloride to a stable methyl ester derivative, which is then analyzed using selected reaction monitoring (SRM) mode [18]. This approach achieves detection limits of 0.014 ppm and quantification limits of 0.02 ppm [18].

Nuclear magnetic resonance (NMR) spectroscopy provides valuable structural information for acyl chloride characterization, although direct analysis may be challenging due to the compound's reactivity [20]. The use of anhydrous deuterated solvents and specialized NMR tubes is essential to prevent decomposition during analysis [20]. Carbon-13 NMR spectroscopy is particularly useful for confirming the presence of the acyl chloride carbonyl carbon, which typically appears around 170-180 ppm [20].

Infrared (IR) spectroscopy offers a rapid method for acyl chloride identification, with the characteristic carbonyl stretching frequency appearing around 1800 cm⁻¹ [5]. This technique provides immediate confirmation of acyl chloride formation and can be used for reaction monitoring [5]. The high intensity of the carbonyl absorption makes IR spectroscopy particularly useful for qualitative analysis [5].

Industrial Scale Production Considerations

The industrial production of 2-(pyridin-3-yl)acetyl chloride requires comprehensive consideration of safety, environmental, and economic factors. Equipment selection represents a critical aspect, with corrosion-resistant materials being essential for handling the aggressive nature of acyl chlorides and chlorinating agents [7]. Hastelloy and PTFE-lined reactors are commonly employed to withstand the corrosive environment while maintaining product purity [7].

Safety systems must be designed to handle the potential hazards associated with acyl chloride production, including the generation of toxic gases such as hydrogen chloride and sulfur dioxide [7]. Emergency shutdown systems, gas scrubbing equipment, and personal protective equipment are mandatory components of industrial facilities [7]. The design must comply with applicable building codes and safety regulations, which may vary by jurisdiction [21].

Process control systems for industrial acyl chloride production require sophisticated monitoring and control capabilities to ensure consistent product quality and safe operation [7]. Distributed control systems (DCS) or programmable logic controllers (PLC) are typically employed to monitor temperature, pressure, flow rates, and other critical parameters [7]. Real-time monitoring enables rapid response to process deviations and helps prevent safety incidents [7].

Quality control in industrial production involves continuous monitoring of product purity and impurity levels using automated analytical systems [7]. In-line analysis techniques such as infrared spectroscopy and gas chromatography provide real-time feedback on product quality [7]. The implementation of statistical process control helps identify trends and potential quality issues before they affect the final product [7].

Environmental compliance represents a significant consideration for industrial acyl chloride production, requiring treatment of waste streams and control of emissions [7]. Scrubber systems are essential for removing hydrogen chloride and other acid gases from process exhaust streams [7]. Waste treatment facilities must be designed to handle the corrosive nature of acyl chloride waste while meeting environmental discharge standards [7].

Economic considerations for industrial production include optimization of raw material utilization, energy efficiency, and waste minimization [21]. Process intensification strategies can reduce capital and operating costs while improving overall efficiency [21]. The implementation of heat integration and solvent recovery systems can significantly reduce energy consumption and raw material costs [21].

Scale-up challenges include maintaining reaction selectivity and product quality as production volumes increase [21]. The heat and mass transfer characteristics of large-scale reactors may differ significantly from laboratory-scale equipment, requiring careful engineering design [21]. Mixing efficiency becomes particularly important in large-scale reactors to ensure uniform reaction conditions [21].

Regulatory compliance involves adherence to occupational health and safety standards, environmental regulations, and product quality requirements [21]. The registration of the facility and products with appropriate regulatory authorities is essential for commercial operation [21]. Ongoing compliance monitoring and reporting are required to maintain operating permits [21].

Market considerations include demand forecasting, pricing strategies, and competitive analysis [21]. The volatile nature of pharmaceutical intermediate markets requires flexible production capabilities that can adapt to changing demand patterns [21]. Long-term supply agreements with customers can provide stability and justify capital investments in production facilities [21].

Supply chain management for industrial production involves securing reliable sources of raw materials and maintaining appropriate inventory levels [21]. The specialized nature of chlorinating agents and pyridine derivatives requires careful supplier qualification and relationship management [21]. Backup supply sources should be identified to ensure continuity of production in case of supply disruptions [21].

Human resources considerations include the need for skilled operators capable of safely handling hazardous materials and operating complex process equipment [21]. Comprehensive training programs are essential to ensure operator competency and maintain safe operations [21]. Ongoing education and certification programs help maintain high safety standards and operational efficiency [21].

Technology transfer from laboratory to industrial scale requires careful documentation and validation of all process parameters [21]. Pilot plant studies are often necessary to bridge the gap between laboratory and commercial scales [21]. The involvement of experienced process engineers and safety professionals is essential for successful technology transfer [21].

Maintenance and reliability considerations include the development of preventive maintenance programs to minimize equipment failures and production interruptions [21]. The corrosive nature of acyl chloride processes requires specialized maintenance procedures and materials [21]. Reliability-centered maintenance approaches can help optimize maintenance schedules and reduce costs [21].